5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

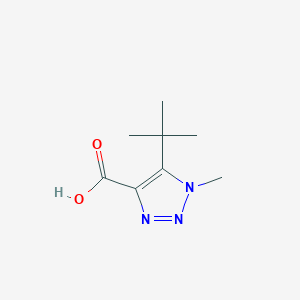

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-tert-butyl-1-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)13)9-10-11(6)4/h1-4H3,(H,12,13) |

InChI Key |

VQYBOMIERBAVPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=NN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Specific Synthetic Routes

Multicomponent Cyclization Approach

A prominent method involves a multicomponent reaction combining:

- A suitable hydrazine or hydrazide derivative,

- A tert-butyl-substituted alkyne or alkene precursor,

- A methylating agent for N1 substitution,

- And a carboxylation step to introduce the carboxylic acid at C4.

For example, the cyclization of tert-butyl-substituted hydrazides with methylating agents under acidic or neutral conditions can yield the 1-methyl-1,2,3-triazole core. Subsequent oxidation or carboxylation at the 4-position introduces the carboxylic acid functionality.

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Step 1: Preparation of an azide intermediate bearing the tert-butyl substituent.

- Step 2: Copper(I)-catalyzed cycloaddition with a methyl-substituted alkyne.

- Step 3: Post-cyclization functionalization at the 4-position, often via selective lithiation or electrophilic substitution, followed by carboxylation.

This method allows regioselective synthesis of the 1,4-disubstituted triazole core, which can be further modified to install the carboxylic acid group.

Metal-Free Cycloaddition and Functionalization

Recent advances include metal-free protocols using α-bromoacroleins and organic azides to directly form fully substituted 1,2,3-triazoles. These reactions proceed under mild conditions (room temperature, chloroform solvent) and can tolerate various substituents including tert-butyl groups. The mechanism involves initial cycloaddition followed by elimination of HBr to form the triazole ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, acetonitrile, dichloromethane | Choice depends on solubility and reaction |

| Temperature | Room temperature to reflux (25–90 °C) | Higher temps favor cyclization |

| Catalyst | Cu(I) salts (CuSO4 + sodium ascorbate), Ru catalysts, or none (metal-free) | CuAAC preferred for regioselectivity |

| Reaction Time | 1–24 hours | Depends on substrate and catalyst |

| Purification | Recrystallization, column chromatography | Essential for high purity |

Mechanistic Insights

- The 1,3-dipolar cycloaddition proceeds via a concerted mechanism forming the triazole ring with regioselectivity controlled by catalyst choice.

- In metal-free methods, electron-withdrawing groups such as bromine lower the LUMO energy of the alkene, facilitating cycloaddition with azides.

- Post-cyclization, functionalization at C4 is often achieved via nucleophilic substitution or electrophilic carboxylation, sometimes involving intermediate triazolines or triazenes.

Representative Data from Literature

Purification and Characterization

- Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography using ethyl acetate/hexane gradients.

- Characterization:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution pattern; tert-butyl protons appear as a singlet (~1.2 ppm), carboxylic acid proton as broad singlet (~12–14 ppm).

- Infrared Spectroscopy (IR): Strong C=O stretch near 1700 cm⁻¹ confirms carboxylic acid; characteristic triazole C–N stretches near 1500 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with C8H13N3O2 (183.21 g/mol).

- X-ray Crystallography: Confirms 3D structure and substituent positions.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

1H-1,2,3-Triazole: A simpler triazole compound without the tert-butyl and methyl substituents.

BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition, similar in structure but with additional functional groups.

Uniqueness

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity, stability, and interaction with biological targets. The tert-butyl and methyl groups can enhance its lipophilicity and potentially improve its bioavailability in medicinal applications.

Biological Activity

5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1248480-20-7) is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this triazole derivative, focusing on its anti-cancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 169.18 g/mol. The compound features a triazole ring which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1248480-20-7 |

| Structure | Structure |

Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of triazole derivatives. For instance, compounds similar to this compound have been evaluated against various human cancer cell lines. In one study, a series of triazole derivatives were screened against 60 human cancer cell lines derived from different cancer types (e.g., leukemia, lung, colon). Compounds exhibiting over 60% growth inhibition at a concentration of M were subjected to further dose-response studies. Notably, some derivatives showed significant growth inhibitory effects across multiple cancer types, indicating a broad-spectrum anti-cancer activity .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various biological targets. Triazoles are known to exhibit enzyme inhibitory activities. For example:

- Cholinesterase Inhibition : Some triazole derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s. The incorporation of the triazole moiety has been linked to enhanced inhibitory activity compared to standard treatments .

- NF-kB Pathway Modulation : The biological activity of certain triazoles has been attributed to their ability to inhibit the NF-kB signaling pathway, which plays a crucial role in cancer progression and inflammation .

Case Study 1: Anti-Cancer Screening

In a systematic evaluation of triazole derivatives, researchers synthesized several analogs and assessed their cytotoxicity against various cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics, suggesting its potential as a new anti-cancer agent .

Case Study 2: Enzyme Inhibition Mechanism

A study investigated the mechanism by which triazole derivatives inhibit cholinesterases. Molecular docking studies revealed that the binding affinity of these compounds correlates with their structural characteristics. For example, modifications at specific positions on the triazole ring influenced the binding efficiency and inhibitory potency against AChE and BuChE .

Q & A

Q. What are the recommended synthetic routes for 5-tert-butyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or post-functionalization of pre-formed triazole cores. Key parameters include:

- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselectivity for 1,4-disubstituted triazoles.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Carboxylic acid protection : Use tert-butyl esters or benzyl groups to prevent undesired side reactions during triazole formation .

Table 1: Comparison of Substituent Effects in Analogous Triazole Syntheses

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.38–1.42 Å) and dihedral angles between triazole and carboxylic acid groups. For example, analogous structures like 1-benzyl-5-methyltriazole show planar triazole rings with slight torsional distortion due to steric effects .

- NMR spectroscopy : H and C NMR confirm substituent positions. The tert-butyl group appears as a singlet at ~1.3 ppm (H), while the methyl group on the triazole resonates at ~2.5 ppm.

- IR spectroscopy : Carboxylic acid C=O stretches appear at 1680–1720 cm, and triazole ring vibrations occur at 1450–1550 cm .

Q. What pharmacological screening strategies are suitable for evaluating bioactivity?

Methodological Answer:

- In vitro assays : Target enzyme inhibition (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays.

- Cellular uptake studies : Radiolabeling (e.g., C) or fluorescent tagging to assess membrane permeability.

- Metabolic stability : Incubation with liver microsomes to measure half-life () and cytochrome P450 interactions .

Advanced Research Questions

Q. How can computational modeling resolve regioselectivity challenges in triazole synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition-state energies to predict 1,4- vs. 1,5-regioisomer dominance. For example, tert-butyl groups increase steric hindrance, favoring 1,4-products by ~5 kcal/mol in analogous systems .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Polar solvents stabilize charge-separated intermediates in CuAAC reactions.

- Machine learning (ML) : Trains models on historical reaction data to optimize catalyst/substrate combinations .

Q. How to address contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

- Meta-analysis : Compare IC values across studies using standardized assay conditions (e.g., pH, temperature). For example, discrepancies in kinase inhibition may arise from variations in ATP concentrations.

- Structural analogs : Test derivatives with controlled modifications (e.g., replacing tert-butyl with methyl) to isolate steric/electronic contributions.

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic assays .

Q. What strategies enhance the stability of 5-tert-butyl-1-methyltriazole-4-carboxylic acid in aqueous solutions?

Methodological Answer:

- pH optimization : Maintain solutions at pH 4–6 to minimize carboxylic acid deprotonation and aggregation.

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) to prevent hydrolysis.

- Co-crystallization : Co-crystallize with stabilizing agents (e.g., arginine) to improve shelf life .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for material science applications?

Methodological Answer:

- Ligand design : Utilize the carboxylic acid group to coordinate with metal nodes (e.g., Zn, Cu).

- Post-synthetic modification (PSM) : Functionalize MOF pores with triazole groups for gas storage (CO, H) or catalysis.

- Stability testing : Expose MOFs to humidity and thermal stress (TGA/DSC) to assess structural integrity .

Q. What are the implications of substituent electronic effects on reaction kinetics in triazole derivatives?

Methodological Answer:

- Hammett analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., CF) accelerate nucleophilic substitutions but slow cycloadditions.

- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., proton transfer in acid-catalyzed reactions).

- In situ monitoring : Employ Raman spectroscopy or stopped-flow techniques to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.